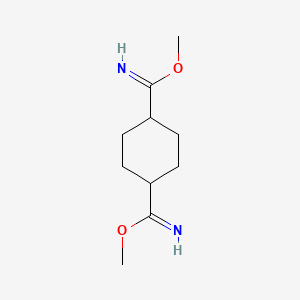![molecular formula C8H9ClNO4P B12552794 Methyl [(4-nitrophenyl)methyl]phosphonochloridate CAS No. 167700-91-6](/img/structure/B12552794.png)
Methyl [(4-nitrophenyl)methyl]phosphonochloridate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl [(4-nitrophenyl)methyl]phosphonochloridate is a chemical compound known for its unique structure and reactivity It is characterized by the presence of a methyl group, a nitrophenyl group, and a phosphonochloridate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl [(4-nitrophenyl)methyl]phosphonochloridate typically involves the reaction of methyl phosphonochloridate with 4-nitrobenzyl alcohol. The reaction is carried out under controlled conditions, often in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature to ensure the stability of the reactants and products.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, minimizing the risk of side reactions and maximizing the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Methyl [(4-nitrophenyl)methyl]phosphonochloridate undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the phosphonochloridate group can be substituted by nucleophiles such as amines or alcohols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid under strong oxidizing conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or alcohols, often in the presence of a base like triethylamine.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products
Substitution: Formation of phosphonates or phosphonamides.
Reduction: Formation of amino derivatives.
Oxidation: Formation of carboxylic acids.
Aplicaciones Científicas De Investigación
Methyl [(4-nitrophenyl)methyl]phosphonochloridate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl [(4-nitrophenyl)methyl]phosphonochloridate involves its interaction with nucleophiles, leading to the substitution of the chlorine atom. This compound can also undergo reduction and oxidation reactions, which alter its chemical structure and properties. The molecular targets and pathways involved depend on the specific application and the nature of the reactants.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl [(4-nitrophenyl)methyl]phosphonate
- Methyl [(4-aminophenyl)methyl]phosphonochloridate
- Methyl [(4-nitrophenyl)ethyl]phosphonochloridate
Uniqueness
Methyl [(4-nitrophenyl)methyl]phosphonochloridate is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its ability to undergo a variety of chemical reactions makes it a versatile compound in synthetic chemistry and research.
Propiedades
Número CAS |
167700-91-6 |
|---|---|
Fórmula molecular |
C8H9ClNO4P |
Peso molecular |
249.59 g/mol |
Nombre IUPAC |
1-[[chloro(methoxy)phosphoryl]methyl]-4-nitrobenzene |
InChI |
InChI=1S/C8H9ClNO4P/c1-14-15(9,13)6-7-2-4-8(5-3-7)10(11)12/h2-5H,6H2,1H3 |
Clave InChI |
SYTIGHYCIOAIOL-UHFFFAOYSA-N |
SMILES canónico |
COP(=O)(CC1=CC=C(C=C1)[N+](=O)[O-])Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


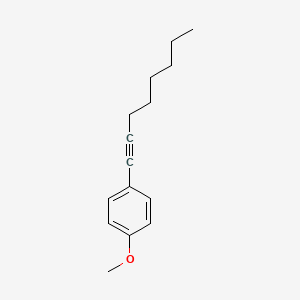
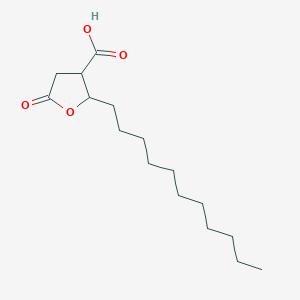
![2-Methyl-6-phenylimidazo[2,1-b][1,3]thiazole-5-carboxamide](/img/structure/B12552717.png)
![Acetic acid, 2,2'-[methylenebis[(4-chloro-2,1-phenylene)oxy]]bis-](/img/structure/B12552722.png)
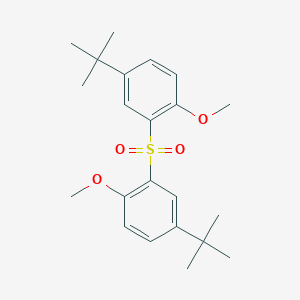
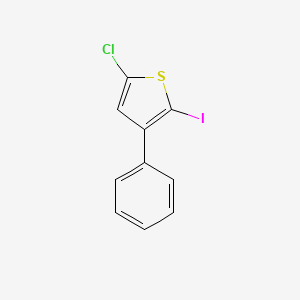
![Ethyl 5-(1,4-dioxaspiro[4.4]nonan-6-yl)pent-2-enoate](/img/structure/B12552736.png)
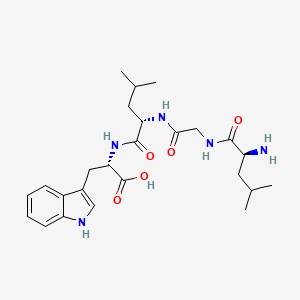
![N,N-Bis[(pyridin-2-yl)methyl]octadec-9-enamide](/img/structure/B12552746.png)
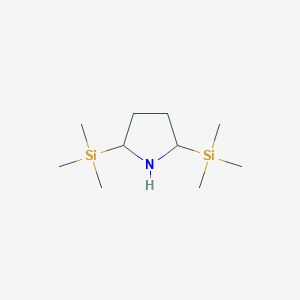
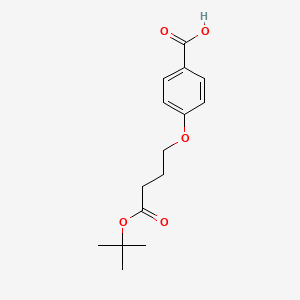
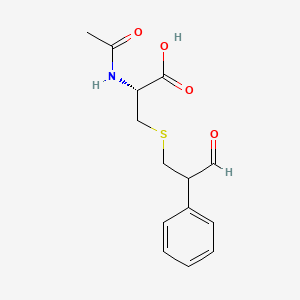
![[2-(2-Chloroethanesulfinyl)ethyl]benzene](/img/structure/B12552782.png)
